Lipophilicity (cLogP) Differentiation vs. N-(4-Methoxyphenyl) Analog
The target compound’s computed XLogP3 of 3.3 positions it in an optimal lipophilicity range for passive membrane permeability, whereas the closest commercially available analog, N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 897619-43-1), is predicted to exhibit a lower cLogP (~2.6–2.9) due to the polar methoxy substituent [1]. The difference of ≥0.4 log units translates to an approximately 2.5‑fold higher predicted partition coefficient for CAS 897619-44-2, which can significantly influence cell permeability and tissue distribution in cell-based assays [2].
| Evidence Dimension | Computed partition coefficient (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | N-(4-methoxyphenyl) analog (CAS 897619-43-1), estimated cLogP ≈ 2.6–2.9 |
| Quantified Difference | Δ cLogP ≥ 0.4 units (approx. 2.5× higher partition coefficient) |
| Conditions | Computed via XLogP3 (PubChem 2025.09.15 release) and ChemDraw cLogP predictions |
Why This Matters
Higher, yet still drug-like, lipophilicity can enhance passive membrane permeability, making CAS 897619-44-2 preferable for intracellular target engagement in cell-based assays where the methoxyphenyl analog may show limited cellular uptake.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7216391. Retrieved April 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
